Substitution Pattern Defines Hydrogen-Bond Donor/Acceptor Profile Relative to Regioisomers
The N3,N3-dimethyl substitution on the 3-amino group eliminates one H-bond donor while retaining the 5-amino group as a donor, yielding a net HBD count of 2 (vs. 3 for a primary 3-amino analog). The N3,N3-dimethyl group also increases the H-bond acceptor count to 4 via the tertiary nitrogen lone pair. Although direct experimental HBD/HBA data for the isomeric 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine have not been published in a comparable format, the constitutional difference is structurally unambiguous . This altered H-bond profile directly impacts molecular recognition in ATP-binding kinase pockets, where precise donor/acceptor geometry governs selectivity [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (5-NH₂ only; 3-N(CH₃)₂ is non-donor) |
| Comparator Or Baseline | Hypothetical 1H-pyrazolo[3,4-b]pyridine-3,5-diamine (primary amines at both 3- and 5-positions): 3 HBD |
| Quantified Difference | Δ = -1 HBD (structurally inferred) |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES: CN(C)C1=C2C=C(N)C=NC2=NN1 |
Why This Matters
Procurement of the correct regioisomer ensures the intended H-bond donor/acceptor topology for structure-based drug design; the wrong isomer can ablate target engagement.
- [1] Pflug, A.; Schimpl, M.; McCoull, W.; Nissink, J.W.M.; Winter-Holt, J. MerTK Kinase Domain with Type 1.5 Inhibitor Containing a Di-methyl Pyrazole Group. J. Med. Chem. 2021, doi:10.1021/acs.jmedchem.1c00920; PDB 7OLS. View Source
